

Application Notes and Protocols: L-368,899 Dose-Response Analysis In Vivo

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1] [2][3] It exhibits high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors.[1] **L-368,899** can cross the blood-brain barrier, making it a valuable tool for investigating the central and peripheral effects of oxytocin signaling.[2][4] These characteristics have led to its use in preclinical studies for conditions such as preterm labor and for exploring the role of oxytocin in social behaviors.[2][5][6] This document provides a detailed overview of its in vivo dose-response relationship, compiling quantitative data and experimental protocols from various studies.

Data Presentation: Quantitative Dose-Response Data

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of **L-368,899** observed in various in vivo studies.

Table 1: Pharmacokinetics of L-368,899 in Various Species



Speci es	Sex	Dose	Route	Cmax	Tmax	AUC	t1/2	Oral Bioav ailabil ity (%)	Refer ence
Rat	Femal e	5 mg/kg	p.o.	-	-	-	-	14	[3][7]
Rat	Male	5 mg/kg	p.o.	-	-	-	-	18	[3][7]
Rat	Male	25 mg/kg	p.o.	-	-	4.5- fold lower than female	< 1 hr	41	[7]
Rat	Femal e	25 mg/kg	p.o.	-	< 1 hr	4.5- fold higher than male	-	-	[7]
Rat	Femal e	100 mg/kg	p.o.	-	1-4 hr	8-fold increa se from 25 mg/kg	-	-	[7]
Rat	Both	1, 2.5, 10 mg/kg	i.v.	-	-	-	~2 hr	-	[7]
Dog	Femal e	5 mg/kg	p.o.	-	< 1 hr	-	-	17	[7]
Dog	Femal e	33 mg/kg	p.o.	-	1-4 hr	12-fold higher	-	41	[7]



						than 5 mg/kg			
Dog	Femal e	1, 2.5, 10 mg/kg	i.v.	-	-	-	~2 hr	-	[7]
Coyot e	-	3 mg/kg	i.m.	-	15-30 min (in CSF)	-	-	-	[5][8] [9]
Rhesu s Monke y	Male	1 mg/kg	i.v.	-	-	-	-	-	[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; p.o.: Oral; i.v.: Intravenous; i.m.: Intramuscular; CSF: Cerebrospinal fluid.

Table 2: Pharmacodynamic Effects of L-368,899 In Vivo



Species	Effect	Doses	Route	Effective Dose/IC50	Reference
Rat	Antagonism of oxytocin-induced uterine contractions	0.1, 0.3, 1 mg/kg	i.v. infusion	AD50: 0.35 mg/kg	[2]
Rat	Inhibition of the contractile effects of oxytocin	3, 10, 30 mg/kg	i.d.	AD50: 7 mg/kg	[2]
Ewe	Reduction of oxytocin- induced and endogenous increases in plasma PGFM	0.54, 1.8, 5.4 mg/kg	i.v.	-	[2]
Rhesus Monkey	Inhibition of spontaneous nocturnal uterine contractions	-	-	Potent inhibition	[6]
Woman	Blockade of oxytocin-stimulated uterine activity postpartum	-	-	Similar potency to rhesus monkey	[6]

AD50: Dose required to reduce the response to oxytocin by 50%; i.d.: Intraduodenal; PGFM: Prostaglandin $F2\alpha$ metabolite.



Experimental Protocols

Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol is based on methodologies described for evaluating the in vivo efficacy of **L-368,899** in inhibiting uterine activity.

- 1. Animal Model:
- Adult female Sprague-Dawley rats (250-350 g).[2]
- 2. Materials:
- L-368,899 hydrochloride
- Oxytocin
- Saline solution (vehicle)
- Anesthetic (e.g., urethane)
- Intravenous and/or intraduodenal catheters
- Uterine pressure transducer or similar recording device
- 3. Procedure:
- Anesthesia and Surgical Preparation: Anesthetize the rats according to approved institutional protocols. Surgically expose the uterus and insert a pressure transducer to monitor uterine contractions. Place catheters for drug administration (e.g., in the jugular vein for i.v. infusion or duodenum for i.d. administration).
- Baseline Measurement: Infuse a submaximal dose of oxytocin to induce stable, rhythmic uterine contractions. Record the baseline contractile activity for a sufficient period.
- L-368,899 Administration:



- Intravenous Infusion: Administer L-368,899 via continuous i.v. infusion at increasing doses (e.g., 0.1, 0.3, 1 mg/kg).[2]
- Intraduodenal Administration: Administer a single bolus of L-368,899 via the duodenal catheter at various doses (e.g., 3, 10, 30 mg/kg).[2]
- Data Acquisition: Continuously record uterine contractions throughout the experiment.
- Analysis: Quantify the inhibition of oxytocin-induced uterine contractions for each dose of L-368,899. Calculate the AD50, which is the dose of L-368,899 required to reduce the response to oxytocin by 50%.[2]

Protocol 2: Pharmacokinetic Analysis in Coyotes

This protocol outlines the methodology for determining the pharmacokinetic profile of **L-368,899** in a non-rodent model.

- 1. Animal Model:
- Captive adult coyotes (Canis latrans).[5][8]
- 2. Materials:
- L-368,899
- Saline solution (pH 5.5) for injection
- Anesthetic (e.g., ketamine and isoflurane)
- Equipment for blood and cerebrospinal fluid (CSF) collection
- 3. Procedure:
- Anesthesia and Catheterization: Anesthetize the coyote.[10]
- Drug Administration: Administer a single intramuscular injection of L-368,899 (e.g., 3 mg/kg) into the biceps femoris muscle.[5]
- Sample Collection:

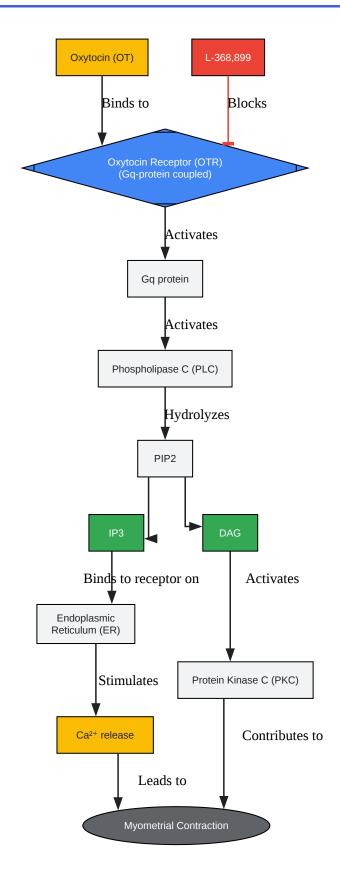


- Collect paired blood and CSF samples at baseline and at specified time points postinjection (e.g., 15, 30, 45, 60, and 90 minutes).[5]
- Immediately process blood samples by centrifugation to obtain plasma.
- Sample Storage: Store plasma and CSF samples at -80°C until analysis.[5]
- Analysis:
 - Quantify the concentration of L-368,899 in plasma and CSF samples using a validated analytical method (e.g., LC-MS/MS).
 - Determine key pharmacokinetic parameters such as Cmax and Tmax.

Visualizations

Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899





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Caption: L-368,899 blocks the oxytocin receptor signaling cascade.



Experimental Workflow for In Vivo Dose-Response Analysis



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Caption: Workflow for in vivo dose-response analysis of L-368,899.

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